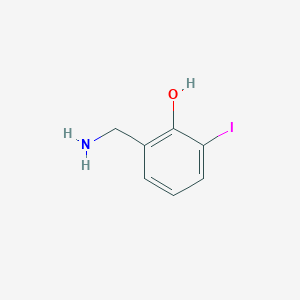

2-(Aminomethyl)-6-iodophenol

Description

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

2-(aminomethyl)-6-iodophenol |

InChI |

InChI=1S/C7H8INO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2 |

InChI Key |

YHNJCQSWXKFAOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 2 Aminomethyl 6 Iodophenol and Its Derivatives

Strategies for Phenol (B47542) Aminomethylation

The introduction of an aminomethyl group onto a phenol ring, particularly at the ortho position, is a key transformation in the synthesis of the target compound. This can be achieved through both classical and modern catalytic methods.

Mannich-Type Reactions and Related Approaches

The Mannich reaction is a traditional and versatile method for the aminomethylation of acidic compounds, including phenols. wikipedia.orglibretexts.org This three-component condensation reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and an active hydrogen-containing compound, which in this case is the phenol. adichemistry.comorganic-chemistry.orgchemistrysteps.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring, usually at the ortho or para position. wikipedia.orgadichemistry.com

A direct application of this methodology to a structurally similar compound is the synthesis of 2-aminomethyl-4-(1-methylethyl)-6-iodophenol hydrochloride. In this procedure, 2-iodo-4-(1-methylethyl)phenol is reacted with powdered 2-chloro-N-(hydroxymethyl)acetamide in a mixture of acetic acid and sulfuric acid. The resulting product is then refluxed in an ethanol-hydrochloric acid mixture to yield the desired aminomethylated iodophenol. prepchem.com This example demonstrates the feasibility of performing the Mannich reaction on a pre-iodinated phenol, indicating a viable synthetic route to 2-(aminomethyl)-6-iodophenol.

The general mechanism for the Mannich reaction is outlined below:

Formation of the Iminium Ion: The amine reacts with formaldehyde to form an iminium ion.

Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, leading to the introduction of the aminomethyl group onto the aromatic ring.

The regioselectivity of the Mannich reaction on phenols is influenced by the reaction conditions and the directing effect of the hydroxyl group, which strongly activates the ortho and para positions.

Catalytic Amination Techniques

Modern synthetic chemistry has seen the development of catalytic methods for the ortho-aminomethylation of phenols, offering milder reaction conditions and improved selectivity.

Copper-Catalyzed Aminomethylation: A notable advancement is the copper(II)-catalyzed ortho-selective aminomethylation of free phenols. This method utilizes potassium aminomethyltrifluoroborates as the aminomethylating agent and proceeds under mild, aerobic conditions. acs.orgnih.gov The reaction is highly selective for the ortho position and tolerates a wide range of functional groups on both the phenol and the aminomethyltrifluoroborate. acs.org A proposed mechanism involves a single-electron transfer radical coupling through a six-membered transition state, which accounts for the high ortho-selectivity. nih.gov This technique provides a direct and efficient route to ortho-aminomethyl phenols. acs.org

Another copper-catalyzed approach involves the cross-dehydrogenative coupling (CDC) of phenols with aniline derivatives. This method also exhibits high ortho-selectivity and proceeds under mild conditions, furnishing the C(sp²)–C(sp³) coupling products in good to excellent yields. nih.gov

Iodine-Catalyzed Aminomethylation: A transition-metal-free approach for the ortho-aminomethylation of phenols has also been developed using iodine–sodium percarbonate catalysis in an aqueous medium. This method is effective for a broad range of phenols and is tolerant of sensitive functional groups. rsc.org

These catalytic methods offer significant advantages over traditional Mannich reactions, including milder conditions and, in many cases, higher regioselectivity, making them attractive for the synthesis of complex phenolic derivatives.

Regioselective Iodination of Phenolic Scaffolds

The introduction of an iodine atom at a specific position on the phenol ring is another critical step in the synthesis of this compound. The strong activating and ortho-, para-directing nature of the hydroxyl group necessitates methods that can control the regioselectivity of iodination. google.com

Direct Iodination Methodologies

Direct electrophilic iodination of phenols can be achieved using various iodinating agents. The choice of reagent and reaction conditions is crucial for controlling the position and degree of iodination.

One common method involves the use of iodine in the presence of an oxidizing agent. For instance, the reaction of phenol with iodine and hydrogen peroxide in water can yield a mixture of 2-iodophenol (B132878) and 2,6-diiodophenol. chemicalbook.com

A general and efficient method for the preparation of iodophenol compounds is described in a patent, which involves dissolving a phenolic compound in methanol, adding a strong base and potassium iodide, and then slowly adding a methanol solution of trichloroisocyanuric acid at low temperatures. This method has been successfully applied to synthesize various substituted iodophenols, including 2-benzyl-4-chloro-6-iodophenol. google.com

Another established route to iodophenols is through the diazotization of aminophenols followed by treatment with potassium iodide. This method is particularly useful for the synthesis of p-iodophenol from p-aminophenol. orgsyn.org

The table below summarizes some direct iodination methods for phenols.

| Iodinating System | Phenolic Substrate | Product(s) | Yield | Reference |

| I₂ / H₂O₂ | Phenol | 2-Iodophenol, 2,6-Diiodophenol | 49%, 21% | chemicalbook.com |

| KI / NaOH / Trichloroisocyanuric Acid | 2-Benzyl-4-chlorophenol | 2-Benzyl-4-chloro-6-iodophenol | 76% | google.com |

| Diazotization / KI | p-Aminophenol | p-Iodophenol | - | orgsyn.org |

Metal-Catalyzed Halogenation Protocols

While direct electrophilic halogenation is common for activated rings like phenols, metal-catalyzed methods can offer alternative reactivity and selectivity. However, for the direct iodination of phenols, non-catalyzed electrophilic substitution is generally efficient. Metal catalysis is more commonly employed for the cross-coupling reactions of pre-halogenated phenols.

Convergent and Divergent Synthesis Routes for Complex Derivatives

The synthesis of a library of derivatives based on the this compound scaffold can be approached through either convergent or divergent strategies.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. nih.gov In the context of this compound derivatives, a common precursor, such as 2-aminophenol (B121084), could be synthesized. From this intermediate, divergent pathways could be employed. For instance, the amino group could be modified with various substituents, followed by regioselective iodination. Alternatively, the phenol could be first iodinated, and then the amino group could be diversified. This strategy is efficient for creating a library of related compounds from a single, readily accessible starting material. nih.gov

The choice between a convergent and divergent approach depends on the specific goals of the synthesis, including the desired diversity of the final products and the availability of starting materials. Both strategies offer powerful tools for the efficient construction of complex molecules based on the this compound core.

Integration of Phenol, Aminomethyl, and Iodine Moieties

The construction of the this compound scaffold can be approached through sequential functionalization of a phenol precursor. The order of introduction of the aminomethyl and iodo groups is critical and is dictated by the directing effects of the substituents and the stability of the intermediates. Two primary retrosynthetic pathways are considered: aminomethylation followed by iodination, or iodination followed by aminomethylation.

Aminomethylation Followed by Iodination:

This is often the more common and regiochemically controlled approach.

Ortho-Aminomethylation of Phenol: The synthesis typically begins with a phenol. An aminomethyl group is introduced at one of the ortho positions. A transition-metal-free method utilizing an iodine–sodium percarbonate catalysis system in an aqueous medium has been developed for the ortho-aminomethylation of phenols rsc.org. This C-H aminomethylation is effective for a wide range of phenols and tolerates various functional groups rsc.org. The hydroxyl group of the phenol directs the incoming aminomethyl group primarily to the ortho position.

Ortho-Iodination: The resulting 2-(aminomethyl)phenol (B125469) is then subjected to iodination. The strong activating and ortho, para-directing effects of the hydroxyl group, combined with the ortho-directing effect of the aminomethyl group, facilitate the introduction of iodine at the vacant ortho position (position 6). A variety of iodinating reagents can be employed for this step, including N-Iodosuccinimide (NIS), iodine monochloride (ICl), or stable, easy-to-handle amine-iodine complexes scielo.brresearchgate.netacs.org. The choice of reagent and conditions can be optimized to achieve high regioselectivity and yield acs.org.

Iodination Followed by Aminomethylation:

Alternatively, the iodine can be introduced first.

Ortho-Iodination of Phenol: Phenol is first iodinated to produce 2-iodophenol. This reaction can be achieved using various methods, such as reacting phenol with iodine in the presence of an oxidizing agent or using specialized iodinating agents to ensure mono-iodination at the ortho position uni-hannover.de.

Ortho-Aminomethylation of 2-Iodophenol: The subsequent introduction of the aminomethyl group at the remaining ortho position (position 6) can be more challenging due to potential steric hindrance from the adjacent iodine atom. However, methods like the iodine-catalyzed C-H aminomethylation could potentially be applied to this substrate rsc.org.

Preparation of Substituted 2-(Aminomethyl)-6-iodophenols (e.g., 4-substituted analogs)

The synthesis of substituted analogs, such as those with a substituent at the 4-position, follows a similar logic, starting from an appropriately substituted phenol precursor. The synthesis of 2-aminomethyl-4-(1-methylethyl)-6-iodophenol serves as a representative example.

The synthesis commences with 4-(1-methylethyl)phenol (4-isopropylphenol). The key steps involve the introduction of a protected aminomethyl group, followed by iodination and deprotection.

A detailed procedure for the initial aminomethylation step is described for 4-isopropylphenol prepchem.com. In this process, the phenol is reacted with 2-chloro-N-(hydroxymethyl)acetamide in the presence of concentrated sulfuric acid prepchem.com. This introduces a -CH₂NHC(O)CH₂Cl group at the ortho position. The resulting amide intermediate is then typically hydrolyzed under acidic conditions to yield the aminomethyl group prepchem.com. The final step is the regioselective iodination of the 2-(aminomethyl)-4-isopropylphenol intermediate to install the iodine atom at the 6-position.

The synthetic sequence is summarized in the table below.

Table 1: Synthetic Route for 2-(Aminomethyl)-4-(1-methylethyl)-6-iodophenol

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Ortho-Aminomethylation (via Acetamidomethylation) | 4-(1-methylethyl)phenol | 2-chloro-N-(hydroxymethyl)acetamide, Sulfuric acid | 2-(2-chloroacetamido)methyl-4-(1-methylethyl)phenol |

| 2 | Hydrolysis | 2-(2-chloroacetamido)methyl-4-(1-methylethyl)phenol | Ethanol, Hydrochloric acid | 2-(Aminomethyl)-4-(1-methylethyl)phenol |

This multi-step synthesis highlights the design of precursors where existing substituents (hydroxyl and alkyl groups) are leveraged to direct the sequential and regioselective introduction of the aminomethyl and iodo moieties to achieve the desired substitution pattern.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Assignment

Spectroscopic techniques are fundamental to confirming the identity and purity of a chemical compound. By probing the interactions of molecules with electromagnetic radiation, methods like NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-(Aminomethyl)-6-iodophenol is expected to show distinct signals corresponding to each unique proton environment. The three aromatic protons would appear as a complex multiplet system due to their coupling with each other. The aminomethyl group (-CH₂NH₂) would likely present as a singlet, and the primary amine protons (-NH₂) could appear as a broad singlet. The phenolic hydroxyl (-OH) proton also typically gives a broad singlet, and its chemical shift can be concentration-dependent.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would display seven unique signals: six for the carbons of the aromatic ring and one for the aminomethyl carbon (-CH₂). The carbon atom bonded to the iodine would be identifiable by its chemical shift, influenced by the heavy atom effect. The carbons attached to the hydroxyl and aminomethyl groups would also have characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Aromatic CH | 6.5 - 7.8 | Three distinct signals, likely complex multiplets (ABC spin system). |

| -CH₂NH₂ | 3.8 - 4.2 | Expected to be a singlet. |

| -NH₂ | 1.5 - 3.5 | Broad singlet, may exchange with D₂O. |

| -OH | 4.5 - 6.0 | Broad singlet, may exchange with D₂O. |

| ¹³C NMR | ||

| C-I | 85 - 95 | Shielded due to the heavy atom effect of iodine. |

| C-OH | 150 - 160 | Deshielded due to the electronegative oxygen atom. |

| C-CH₂NH₂ | 120 - 130 | Aromatic carbon attached to the aminomethyl group. |

| Aromatic CH | 115 - 140 | Three distinct signals for the other aromatic carbons. |

| -CH₂- | 45 - 55 | Aliphatic carbon of the aminomethyl group. |

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and provides structural clues through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₇H₈INO) is 265 g/mol . High-resolution mass spectrometry would confirm the elemental composition. Tandem mass spectrometry techniques like CID and EAD are used to induce and analyze fragmentation. whitman.edu

Collision-Induced Dissociation (CID) is a widely used tandem mass spectrometry technique where ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), causing them to fragment. wikipedia.org This process breaks weaker bonds preferentially, providing information about the molecule's structure. For this compound, the protonated molecular ion [M+H]⁺ would likely undergo characteristic fragmentations. Common fragmentation pathways for similar structures include alpha-cleavage adjacent to the amine and losses of small neutral molecules. libretexts.orgmiamioh.edu

Table 2: Predicted CID Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 266 | 249 | 17 (NH₃) | Loss of ammonia (B1221849) from the protonated aminomethyl group. |

| 266 | 236 | 30 (CH₂NH₂) | Alpha-cleavage resulting in the loss of the aminomethyl radical. |

| 266 | 139 | 127 (I) | Cleavage of the C-I bond, loss of an iodine radical. |

| 249 | 221 | 28 (CO) | Loss of carbon monoxide from the resulting phenolic structure after NH₃ loss. |

Electron-Activated Dissociation (EAD) is a newer fragmentation method that uses electrons to induce fragmentation. sciex.com It is often complementary to CID, providing different and sometimes more detailed structural information. nih.gov EAD is particularly useful for analyzing labile molecules or for differentiating between isomers, as it can induce fragmentation without significant rearrangement. sciex.comchromatographyonline.comsepscience.com For this compound, EAD could produce unique radical fragments not observed in CID, offering a more complete picture of the molecule's structure and confirming the positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands. For comparison, the related compound 2-iodophenol (B132878) shows characteristic bands for the O-H and aromatic C-H bonds. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, typically in conjugated systems. utoronto.ca Phenols have characteristic UV absorptions that are influenced by substituents on the aromatic ring. The spectrum of this compound would be based on the phenol (B47542) chromophore, with the iodo and aminomethyl groups acting as auxochromes, potentially shifting the absorption maxima (λ_max). The UV spectrum of the related 2-aminophenol (B121084) shows absorption maxima that are shifted relative to phenol due to the amino group. researchgate.net

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | O-H stretch (phenol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (two bands, medium) | |

| Aromatic C-H stretch | 3000-3100 | |

| Aromatic C=C stretch | 1450-1600 | |

| C-O stretch | 1200-1260 | |

| C-N stretch | 1020-1250 | |

| UV-Vis | π → π* transition | ~275 - 285 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. A crystallographic analysis of this compound would reveal its precise three-dimensional arrangement in the crystal lattice.

A key feature would likely be the presence of extensive hydrogen bonding. Intermolecular hydrogen bonds could form between the phenolic hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule (O-H···N), or vice-versa (N-H···O). Furthermore, an intramolecular hydrogen bond between the phenolic proton and the nitrogen of the adjacent aminomethyl group is highly probable, which can influence the molecule's conformation and chemical properties. researchgate.net The iodine atom could also participate in halogen bonding, a type of non-covalent interaction that could further stabilize the crystal packing.

Single-Crystal X-ray Diffraction

For instance, the crystal structure of a related iodophenol derivative, 2-[(2,6-Diisopropylphenyl)iminomethyl]-4-iodophenol, has been determined, revealing a triclinic crystal system. nih.gov It is plausible that this compound, upon successful crystallization, would also exhibit a well-defined crystal lattice. The presence of the hydroxyl, aminomethyl, and iodo substituents would likely lead to a network of intermolecular interactions, including hydrogen bonding (O-H···N and N-H···O) and potentially halogen bonding (C-I···O or C-I···N), which would significantly influence the crystal packing.

The expected crystal data would include the unit cell dimensions (a, b, c, α, β, γ), space group, and the calculated density. The refinement of the crystal structure would yield precise bond lengths, bond angles, and torsion angles, confirming the geometry of the benzene (B151609) ring and the conformation of the aminomethyl substituent relative to the phenol group.

Table 1: Predicted Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value/Characteristic |

| Crystal System | Potentially monoclinic or orthorhombic, common for substituted phenols. |

| Space Group | Likely to be a centrosymmetric space group, such as P2₁/c or P-1, depending on the packing efficiency and intermolecular interactions. |

| Intermolecular Interactions | Strong hydrogen bonding involving the hydroxyl and amino groups is expected to be a dominant feature. Halogen bonding involving the iodine atom may also be present, influencing the supramolecular architecture. nih.gov |

| Data Collection | Data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). nih.gov |

This table presents predicted crystallographic characteristics for this compound based on the analysis of structurally similar compounds. nih.gov

Advanced Analytical Methodologies for Purity and Identity Confirmation

Beyond structural elucidation, confirming the purity and identity of a compound is crucial. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and widely used technique for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of this compound. A typical HPLC-MS analysis would provide information on the retention time of the compound, its molecular weight, and its fragmentation pattern, which together serve as a unique identifier.

A reversed-phase HPLC method would likely be employed for the separation. nih.govnih.gov The choice of a C18 or C8 column is common for the analysis of phenolic compounds. nih.govnih.gov The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency. scielo.br A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for ensuring the efficient elution of the compound from the column. scielo.br

The mass spectrometric detection would likely be performed using an electrospray ionization (ESI) source in positive ion mode, due to the presence of the basic aminomethyl group which is readily protonated. The mass spectrometer would be set to detect the parent ion ([M+H]⁺), which for this compound (C₇H₈INO) would have an expected m/z value corresponding to its molecular weight plus the mass of a proton. Further fragmentation of this parent ion (MS/MS) would yield a characteristic pattern of daughter ions, providing unequivocal structural confirmation. The fragmentation of the molecular ion of phenol typically involves the loss of CO and CHO radicals. For this compound, characteristic losses would also be expected from the aminomethyl and iodo substituents.

Table 2: Proposed HPLC-MS Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

| HPLC System | |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water scielo.br |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol scielo.br |

| Elution Mode | Gradient Elution scielo.br |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Mode | Full Scan for parent ion identification and product ion scan (MS/MS) for structural confirmation. |

| Expected [M+H]⁺ | m/z 265.98 (calculated for C₇H₉INO⁺) |

| Key Fragment Ions | Expected fragments would arise from the loss of the aminomethyl group (-CH₂NH₂), the iodine atom (-I), and cleavage of the phenolic ring. |

This table outlines a proposed HPLC-MS method for the analysis of this compound, based on established methodologies for similar phenolic compounds. nih.govscielo.br

Reactivity Profiles and Chemical Transformations of 2 Aminomethyl 6 Iodophenol

Reactions at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, enabling straightforward derivatization and complexation.

The nucleophilic nature of the primary amine in the aminomethyl group allows for a variety of chemical modifications. Standard reactions such as acylation, alkylation, and sulfonylation can be employed to introduce a wide array of functional groups. This derivatization is crucial for conjugating the molecule to other chemical entities, including biomolecules, polymers, or reporter tags. For instance, amide bond formation via reaction with activated carboxylic acids or acid chlorides is a common strategy to append new functionalities, expanding the molecule's utility in medicinal chemistry and materials science.

The 2-(aminomethyl)phenol (B125469) scaffold is an effective chelating ligand for a variety of metal ions. The aminomethyl nitrogen and the adjacent phenolic oxygen can act as a bidentate ligand, forming stable coordination complexes. mdpi.com The formation of these metallo-complexes is a fundamental aspect of creating catalysts, imaging agents, and functional materials. The specific metal ions that can be complexed depend on factors like pH and the desired coordination geometry. mdpi.com The ability of similar phenol- and amine-containing ligands to form stable complexes with ions such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺) is well-documented. mdpi.com

Table 1: Potential Metal Ion Complexation with 2-(Aminomethyl)-6-iodophenol

| Metal Ion | Coordinating Atoms from Ligand | Potential Application Area |

|---|---|---|

| Copper (Cu²⁺) | Phenolic Oxygen, Aminomethyl Nitrogen | Catalysis, Antimicrobial Agents |

| Iron (Fe³⁺) | Phenolic Oxygen, Aminomethyl Nitrogen | Bio-inspired Catalysis, Iron Sequestration |

| Zinc (Zn²⁺) | Phenolic Oxygen, Aminomethyl Nitrogen | Fluorescent Sensors, Enzyme Mimics |

| Technetium (⁹⁹ᵐTc) | Phenolic Oxygen, Aminomethyl Nitrogen | Radiopharmaceutical Imaging |

Reactions at the Iodophenol Moiety

The iodinated phenol (B47542) ring offers distinct reactive pathways, including transition metal-catalyzed cross-coupling, non-covalent halogen bonding, and oxidative or reductive transformations.

The iodine atom on the aromatic ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The Sonogashira coupling, in particular, is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.gov This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org The high reactivity of the carbon-iodine bond allows for selective coupling, even in the presence of other, less reactive halides like bromides or chlorides. wikipedia.org This transformation is highly valuable for elaborating the molecular structure, enabling the synthesis of complex arylalkynes, conjugated polymers, and heterocyclic compounds like benzofurans via subsequent cyclization reactions. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Forms the active Pd(0) species for the catalytic cycle. | libretexts.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of a copper-acetylide intermediate. | wikipedia.org |

| Base | Diethylamine (Et₂NH), Triethylamine (Et₃N) | Neutralizes the hydrogen halide produced and facilitates catalyst regeneration. | organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and reagents. | nih.gov |

| Substrates | Aryl Iodide, Terminal Alkyne | The coupling partners to form the new C-C bond. | wikipedia.org |

The iodine atom in this compound can participate in halogen bonding, a highly directional, non-covalent interaction. researchgate.netresearchgate.net In this interaction, the iodine atom acts as a halogen bond donor due to an electropositive region known as a σ-hole located opposite the C-I covalent bond. researchgate.netrsc.org This σ-hole can form an attractive interaction with Lewis basic atoms like oxygen or nitrogen. researchgate.netrsc.org These interactions are analogous to hydrogen bonds and are increasingly utilized in crystal engineering, supramolecular self-assembly, and the design of receptors for anion recognition. rsc.orgnih.gov The directionality and strength of halogen bonds make them a powerful tool for controlling the solid-state architecture of molecules. researchgate.net

Table 3: Characteristics of Halogen Bonding Involving an Iodo-group

| Feature | Description | Citation |

|---|---|---|

| Halogen Bond Donor | The iodine atom on the aromatic ring. | rsc.org |

| Halogen Bond Acceptor | A Lewis basic atom (e.g., N, O, S) from a neighboring molecule. | researchgate.net |

| Nature of Interaction | Electrostatic attraction between the positive σ-hole on iodine and the negative Lewis base. | researchgate.net |

| Geometric Preference | Highly directional, with the C-I···Acceptor angle approaching 180°. | researchgate.net |

| Application | Crystal engineering, molecular recognition, design of functional materials. | researchgate.netnih.gov |

The iodophenol moiety can undergo both oxidation and dehalogenation. The phenol group is susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials, depending on the reaction conditions and oxidizing agents used. In biological systems or under specific enzymatic conditions, oxidative dehalogenation can occur. researchgate.net For instance, cytochrome P450 enzymes are known to metabolize halogenated compounds through either oxidative or reductive pathways, depending on the oxygen levels. researchgate.net Reductive dehalogenation, the replacement of the iodine atom with a hydrogen atom, can be achieved using various chemical reducing agents or catalytic hydrogenation. This process removes the iodine, yielding 2-(aminomethyl)phenol, which can be useful if the subsequent removal of the halogen is desired after it has served its purpose in a synthetic sequence, such as directing substitution patterns or enabling cross-coupling reactions.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical modifications, allowing for the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic effects of the iodine atom and the aminomethyl group on the aromatic ring. The electron-withdrawing nature of the iodine atom can increase the acidity of the phenolic proton, while the aminomethyl group, particularly in its deprotonated form, can influence the nucleophilicity of the phenoxide ion. Reactions at this position primarily involve the formation of ethers and esters, which can significantly alter the compound's physical and chemical properties.

Etherification

The conversion of the phenolic hydroxyl group of this compound to an ether is most commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.combyjus.comchem-station.com

A general two-step sequence for the etherification of this compound would be:

Protection of the Amino Group: The primary amino group is first protected to prevent its reaction with the alkylating agent. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) groups.

Williamson Ether Synthesis: The protected aminophenol is then treated with a base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether. google.comlibretexts.org The choice of base is crucial, with sodium hydride (NaH) or potassium carbonate (K₂CO₃) being common options. google.com Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically employed to facilitate the SN2 reaction. chem-station.com

The general reaction scheme is as follows: Step 1: Protection this compound + Protecting Agent → 2-((Protected-amino)methyl)-6-iodophenol

Step 2: Etherification 2-((Protected-amino)methyl)-6-iodophenol + Base + Alkyl Halide → 2-((Protected-amino)methyl)-6-iodo-1-alkoxybenzene

Step 3: Deprotection (if necessary) 2-((Protected-amino)methyl)-6-iodo-1-alkoxybenzene → 2-(Aminomethyl)-6-iodo-1-alkoxybenzene

Esterification

The synthesis of esters from the phenolic hydroxyl group of this compound can be accomplished through several methods, most notably Fischer esterification or acylation with acid chlorides or anhydrides. Similar to etherification, protection of the amino group is essential for selectivity.

Fischer Esterification: This method involves reacting the protected phenol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol (in this case, the phenol is the alcohol component) or the carboxylic acid is used in excess, or water is removed as it is formed. masterorganicchemistry.com

Acylation with Acid Chlorides or Anhydrides: A more common and often higher-yielding method for esterifying phenols is the use of a more reactive acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. organic-chemistry.org The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen halide or carboxylic acid byproduct. This reaction is generally faster and not reversible under the reaction conditions.

The general reaction scheme for esterification is: Step 1: Protection this compound + Protecting Agent → 2-((Protected-amino)methyl)-6-iodophenol

Step 2: Esterification 2-((Protected-amino)methyl)-6-iodophenol + Acylating Agent (e.g., RCOCl or (RCO)₂O) + Base → 2-((Protected-amino)methyl)-6-iodophenyl acetate (B1210297) (or other ester)

Step 3: Deprotection (if necessary) 2-((Protected-amino)methyl)-6-iodophenyl acetate → 2-(Aminomethyl)-6-iodophenyl acetate

While specific experimental data for this compound is not available, the principles outlined above provide a solid framework for predicting its reactivity and for the design of synthetic routes to its ether and ester derivatives. The table below summarizes the general conditions for these transformations based on analogous chemical systems.

Interactive Data Table: General Conditions for Etherification and Esterification of Protected this compound

| Transformation | Reagents | Catalyst/Base | Solvent | General Conditions |

| Etherification | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃ | DMF, Acetonitrile | Anhydrous conditions, typically at room temperature to moderate heating. |

| Esterification | Carboxylic Acid (RCOOH) | H₂SO₄, TsOH | Excess Carboxylic Acid or inert solvent with water removal | Reflux temperature to drive the equilibrium. |

| Esterification | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Pyridine, Triethylamine | Dichloromethane, THF | Typically at 0 °C to room temperature. |

Molecular Design Principles and Scaffold Applications

2-(Aminomethyl)-6-iodophenol as a Privileged Chemical Scaffold

A privileged chemical scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The structure of this compound, featuring a phenol (B47542) ring substituted with both an aminomethyl group and a bulky, polarizable iodine atom, provides a robust and versatile platform for developing potent and selective ligands. This scaffold has been successfully utilized in the design of stabilizers for the p53-Y220C cancer mutant, demonstrating its utility in addressing challenging therapeutic targets. nih.govacs.org Its core structure serves as a reliable anchor, allowing for systematic modifications to optimize binding affinity and specificity.

Integration into Halogen-Enriched Fragment Libraries (HEFLibs)

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. openaccessjournals.comfrontiersin.org This approach uses small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. frontiersin.orgnih.gov Halogen-Enriched Fragment Libraries (HEFLibs) are specialized collections of fragments that contain heavy halogens like bromine and iodine. nih.govacs.org These libraries are designed to exploit the unique properties of halogen bonding in molecular recognition. nih.gov

Despite the significant atomic weight of iodine, which can be a concern in fragment design, halogenated compounds are valuable probes for identifying unique binding modes. nih.govacs.org this compound and its derivatives are key components of HEFLibs. nih.gov Their inclusion is a deliberate strategy to leverage the iodine atom's ability to form strong halogen bonds, which can serve as a powerful anchoring point for ligand binding. nih.govacs.org The screening of HEFLibs has successfully identified this scaffold as a starting point for developing stabilizers for the cancer-associated p53 Y220C mutant. nih.govresearchgate.net

Fragment-Based Design Strategies

The core principle of FBDD involves identifying weakly binding fragments and then optimizing them into high-affinity ligands through strategies like fragment growing, linking, or merging. nih.govbu.edu The this compound scaffold is exceptionally well-suited for these strategies. Once the fragment binds to a target, its initial position and interactions, often determined by X-ray crystallography, provide a roadmap for chemical elaboration. frontiersin.org

In the case of the p53 Y220C mutant, a derivative of this scaffold was identified through fragment screening. nih.govacs.org Structure-guided design then allowed for the extension of the fragment by adding an acetylene (B1199291) linker, which enabled the targeting of an additional subsite within the mutation-induced cavity. nih.govacs.org This demonstrates the "fragment growing" strategy, where the initial scaffold provides a stable and robust binding mode that is preserved throughout the multi-step design process. nih.govacs.org

Rational Design of Derivatives for Enhanced Molecular Recognition

Rational drug design aims to create molecules that interact specifically and with high affinity to their intended target. The distinct functional groups of this compound provide separate and complementary opportunities for optimizing molecular recognition.

Exploiting Halogen Bonding in Ligand Design

Halogen bonding is a noncovalent interaction where a halogen atom (in this case, iodine) acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom. nih.gov The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the axis of the carbon-iodine bond, which facilitates this interaction. nih.govresearchgate.net

The this compound scaffold is designed to maximize the utility of this interaction. In its complexes with the p53-Y220C mutant, the iodine atom forms a crucial halogen bond with a main-chain carbonyl oxygen of the protein. nih.govacs.org This highly directional and energetically favorable interaction serves to anchor the ligand securely in the binding pocket, providing a stable foundation for the rest of the molecule's interactions. nih.gov The strategic placement of the iodine atom is a key element in the scaffold's ability to achieve potent and specific binding. nih.govacs.org

| Interaction Type | Key Scaffold Group | Target Residue Interaction | Significance |

| Halogen Bond | 6-Iodo | Main-chain carbonyl oxygen | Provides a robust anchor for the ligand in the binding pocket. nih.govacs.org |

| Hydrogen Bond | Aminomethyl | (Potential) Amino acid side chains | Offers additional binding affinity and specificity. nih.gov |

| Electrostatic Interaction | Aminomethyl | (Potential) Acidic residues | Contributes to the overall binding energy and orientation. nih.gov |

Application in Building Block Chemistry for Complex Molecular Architectures

Beyond its direct application in ligand design, this compound is a valuable building block for the synthesis of more complex molecules. Aryl halides are fundamentally important as electrophiles in a wide range of carbon-carbon bond-forming reactions, such as the Suzuki and Sonogashira couplings. nih.gov This reactivity allows the iodine atom on the scaffold to serve a dual purpose: it can first act as a halogen bond donor for initial binding and then as a chemical handle for synthetic elaboration.

For instance, in the development of p53-Y220C stabilizers, a lead fragment containing two iodine atoms was utilized. nih.gov One iodine atom anchored the molecule through halogen bonding, while the other was exploited for a Sonogashira coupling reaction to extend the ligand into a neighboring sub-pocket. nih.gov This highlights the scaffold's utility in diversity-oriented synthesis, where the functional groups can be sequentially addressed to build complex and highly tailored molecular architectures. mdpi.com The presence of the aminomethyl group further enhances its utility, providing an additional point for derivatization or for imparting specific physicochemical properties to the final molecule. nih.gov

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

The iodine atom in 2-(Aminomethyl)-6-iodophenol is capable of forming a halogen bond (XB), a highly directional, non-covalent interaction. nih.gov This occurs due to an electron-deficient region, known as a sigma-hole (σ-hole), on the surface of the iodine atom, which can interact favorably with an electron-rich (nucleophilic) region of another molecule. nih.gov

The strength and directionality of these halogen bonds are crucial for molecular recognition and self-assembly in condensed phases and biological systems. High-level quantum mechanical methods are required for their accurate description. The Møller-Plesset second-order perturbation theory (MP2) with a triple-zeta valence quality basis set with polarization functions (TZVPP) has been identified as a reliable and computationally efficient method for this purpose. nih.gov Studies on similar halogenated systems show that MP2/TZVPP provides an excellent balance of accuracy and computational cost, yielding results in excellent agreement with the "gold standard" CCSD(T)/CBS method. nih.gov

For this compound, MP2/TZVPP calculations could be employed to model its interaction with various halogen bond acceptors (e.g., the oxygen of a carbonyl group or the nitrogen of an amine). The calculations would yield the interaction energy, which quantifies the strength of the bond, and the optimal geometric parameters, defining its directionality.

Table 1: Representative Interaction Energy Calculation for a Halogen Bond This table presents hypothetical, yet representative, data for a halogen bond involving an iodinated aromatic compound, as would be calculated using different theoretical methods.

| Method/Basis Set | Interaction Energy (kJ/mol) | Mean Absolute Deviation from CCSD(T) (kJ/mol) |

| CCSD(T)/CBS (Reference) | -16.17 | 0.00 |

| MP2/TZVPP | -18.88 | 0.64 |

| M06-2X/TZVPP | -11.59 | 4.58 |

Data adapted from benchmark studies on halogen-π interactions. nih.gov

Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction (polarization), and dispersion. Such an analysis for a dimer of this compound or its complex with another molecule would reveal the relative importance of each force. For instance, in interactions with aromatic partners, dispersion forces involving the phenyl ring are expected to be a major stabilizing contributor. nih.gov The polarizable iodine atom also contributes significantly to both induction and dispersion interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a ligand for biomolecular targets, molecular docking and dynamics simulations are indispensable computational techniques. nih.gov These methods predict how a small molecule might bind to a protein's receptor site and the stability of the resulting complex.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. plos.org The process involves sampling a large number of possible conformations and orientations of the ligand within a defined binding pocket of the protein and then scoring them based on their predicted binding affinity. nih.govnih.govarxiv.orgacs.org

For this compound, docking studies could be performed against a variety of protein targets. The molecule's functional groups would likely govern its binding mode:

The hydroxyl (-OH) and amino (-NH2) groups can act as hydrogen bond donors and acceptors.

The iodine atom (-I) can form specific halogen bonds with electron-donating residues like serine, threonine, or the backbone carbonyl oxygen atoms.

The phenyl ring can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or hydrophobic interactions.

A typical docking output would provide a binding score (an estimate of binding free energy) and a predicted binding pose, illustrating the specific intermolecular contacts between the ligand and the protein's amino acid residues.

Table 2: Hypothetical Docking Results for this compound This table illustrates the kind of data a molecular docking study would generate, showing the predicted binding energy and key interactions with hypothetical amino acid residues in a protein active site.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -7.8 | ASP 184 | Hydrogen Bond (with -NH2) |

| LYS 72 | Hydrogen Bond (with -OH) | ||

| LEU 130 | Halogen Bond (with -I) | ||

| PHE 180 | π-π Stacking | ||

| Protease B | -7.2 | GLY 143 | Hydrogen Bond (with -OH) |

| SER 195 | Hydrogen Bond (with -NH2) | ||

| TRP 215 | Hydrophobic/π-π Stacking |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, or conformers, often have different potential energies. youtube.com A plot of the potential energy as a function of the rotational angle(s) is known as a potential energy surface or energy landscape. nih.gov

For this compound, key rotational degrees of freedom exist around the C-C bond of the aminomethyl side chain and the C-N bond. By systematically rotating these bonds and calculating the energy of each resulting conformation using quantum chemical methods, an energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformations of the molecule and the energy barriers that separate them. nih.gov Understanding the preferred conformations is crucial, as the molecule's shape dictates how it can interact with other molecules, including protein targets. The analysis identifies which conformers are likely to be populated at room temperature and thus are biologically relevant. libretexts.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. rsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts are highlighted. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen or halogen bonds. nih.gov

The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, I···H, I···I) to the total surface area can be precisely calculated. iucr.orgmdpi.com For an iodinated compound like this compound, this analysis would be expected to reveal significant contributions from H···I and potentially I···I interactions, alongside the expected O···H and N···H hydrogen bonds. nih.goviucr.org

Table 3: Predicted Contributions to Hirshfeld Surface for Crystalline this compound This table presents a plausible breakdown of intermolecular contacts based on Hirshfeld analyses of similar iodinated organic compounds.

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | 30 - 40% |

| C···H / H···C | 20 - 30% |

| O···H / H···O | 10 - 15% |

| I···H / H···I | 10 - 20% |

| I···I | < 5% |

| Other (N···H, C···C, etc.) | 5 - 10% |

Data compiled based on trends observed in published analyses of iodinated organic molecules. nih.goviucr.org

Applications in Chemical Biology Research

Development of Molecular Probes for Biochemical Pathways

The inherent chemical features of 2-(aminomethyl)-6-iodophenol make it an excellent candidate for conversion into molecular probes, which are instrumental in visualizing and studying biochemical pathways in real-time.

The iodine atom on the phenol (B47542) ring is a key feature for radiolabeling. By replacing the stable iodine-127 with a radioactive isotope, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), the compound can be transformed into a radiotracer. These radioiodinated molecules can be used in highly sensitive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) to track their distribution and interaction with biological targets in vivo. nih.gov

Iodine-123 is particularly suitable for diagnostic imaging due to its short half-life of approximately 13 hours and its emission of gamma rays, which are readily detectable by SPECT cameras. nih.govosti.gov Iodine-125, with a longer half-life of about 59 days, decays by electron capture and emits low-energy gamma and X-rays. osti.govwikipedia.org While its lower energy makes it less ideal for deep-tissue imaging compared to ¹²³I, it is widely used in in vitro biological assays, such as radioimmunoassays, and for therapeutic applications like brachytherapy where localized radiation is required. osti.govwikipedia.org The ability to incorporate these isotopes makes this compound a valuable precursor for creating probes to study pathways where its target molecules are involved.

Table 1: Comparison of Iodine-123 and Iodine-125 for Radiolabeling

| Feature | Iodine-123 | Iodine-125 |

|---|---|---|

| Half-life | ~13.2 hours | ~59.4 days |

| Decay Mode | Electron Capture, Gamma Emission | Electron Capture, Internal Conversion |

| Primary Emissions | 159 keV gamma rays | 27-35 keV photons (X-ray, gamma) |

| Primary Application | SPECT Imaging | Radioimmunoassays, Brachytherapy |

While research has heavily focused on its radiolabeling potential and use as a protein stabilizer, the this compound scaffold also holds promise for the development of fluorescent probes. Optical imaging with fluorescent probes is a powerful, non-radioactive method for studying biological systems at the cellular level. nih.gov The development of such probes would involve chemically modifying the core structure to attach a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. The aminomethyl or phenolic hydroxyl groups could serve as anchor points for such modifications. These fluorescently tagged versions could be used to visualize the localization of target proteins, such as mutant p53, within cells and to study their dynamics in real-time without the need for radioactive materials. nih.gov

Investigation of Protein-Ligand Interactions and Recognition Mechanisms

The compound and its derivatives have been pivotal in studying how small molecules can bind to and modulate the function of specific proteins, particularly those implicated in disease.

A significant application of this chemical scaffold has been in the development of stabilizers for the p53-Y220C mutant protein. acs.orgnih.gov The Y220C mutation is one of the most common mutations in the tumor suppressor protein p53 and is found in a wide range of cancers. nih.gov This mutation creates a distinct cavity on the protein's surface, which destabilizes the protein, leading to its unfolding, aggregation, and loss of tumor-suppressive function. nih.gov

Researchers have synthesized derivatives, such as 2-(aminomethyl)-4-ethynyl-6-iodophenols, that specifically bind to this mutation-induced pocket. acs.orgnih.gov The binding of these small molecules can restabilize the protein's structure, potentially rescuing its wild-type function. nih.gov A critical feature of this interaction is the formation of a halogen bond between the iodine atom of the compound and a main-chain carbonyl group within the p53 binding pocket, which serves to anchor the ligand. acs.org Specific examples of these iodophenol-based stabilizers include molecules designated as PK-5196 and JC769. nih.gov

The study of this compound derivatives has provided deep insights into structure-activity relationships (SAR). Through structure-guided design, scientists have systematically modified the scaffold to optimize its binding affinity and stabilizing effect on p53-Y220C. acs.org

The core this compound structure provides a robust binding mode. acs.org Further modifications have demonstrated clear SAR principles:

The Iodine Atom: Its presence is crucial for the halogen bond that anchors the molecule in a key subsite of the Y220C cavity. acs.org

The Aminomethyl Group: This group often forms a hydrogen bond with a structural water molecule or protein residues, further securing the ligand. acs.org

Substituents on the Phenol Ring: The addition of groups like an acetylene (B1199291) linker at the 4-position enabled the targeting of an additional sub-pocket within the crevice, significantly enhancing binding affinity. acs.org

These findings highlight how specific chemical modifications directly translate to improved biological activity, a fundamental concept in medicinal chemistry and drug design. nih.gov

Use as Chemical Tools for Studying Biological Aggregation Processes (e.g., p53 aggregation)

The tendency of the unstable p53-Y220C mutant to misfold and form amyloid-like aggregates is a key aspect of its pathology. nih.govnih.gov These aggregates not only represent a loss of function but can also exert a dominant-negative effect on remaining wild-type p53 and co-aggregate with other tumor suppressors. nih.gov

Halogenated compounds, including the this compound derivatives, have been shown to slow the rate of thermally induced unfolding and aggregation of the p53-Y220C mutant. nih.gov By stabilizing the correctly folded conformation, these molecules prevent the initial steps of the aggregation cascade. This makes them invaluable chemical tools for studying the mechanisms that drive p53 aggregation in cancer. nih.gov Researchers can use these compounds to investigate the kinetics of aggregate formation and to explore therapeutic strategies aimed at preventing this pathological process, thereby restoring the protein's ability to suppress tumor growth. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(aminomethyl)-4-ethynyl-6-iodophenol |

| PK-5196 |

| PK-7242 |

| JC744 |

| JC769 |

| JC694 |

| ADH-6 |

| APR-246 |

| N-isopropyl-p-iodoamphetamine (IMP) |

| Iododeoxyuridine (IdU) |

| N,N,N'-trimethyl-N'-(2-hydroxyl-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM) |

| Iododeoxycytidine (IdC) |

| Curcumin |

Potential as Building Blocks for Biomolecule Conjugates

The functional group combination of a primary amine and an iodinated phenol in this compound presents a theoretical basis for its use as a bifunctional linker in the synthesis of biomolecule conjugates. However, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples or detailed research on the application of this compound for this purpose.

Bioconjugation strategies often rely on the specific reactivity of functional groups to attach molecules like fluorescent dyes, drugs, or imaging agents to biomolecules such as proteins or peptides. thermofisher.com The primary amine (–NH2) on the aminomethyl group of the compound is a common target for conjugation. thermofisher.com It can react with various electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds under mild, aqueous conditions suitable for most proteins. thermofisher.com

The iodo- group on the phenol ring offers another potential site for reaction, although it is less commonly exploited in standard bioconjugation schemes compared to more reactive groups like maleimides or azides. nih.gov The carbon-iodine bond could potentially participate in metal-catalyzed cross-coupling reactions, a powerful tool in organic synthesis, but the application of such reactions directly to biomolecules in aqueous environments is complex and requires careful optimization to avoid protein denaturation or non-specific side reactions.

While the structural features of this compound suggest a potential role as a linker, the lack of documented use in the scientific literature means that its practical utility, reaction efficiency, and the stability of the resulting conjugates are currently unproven. Researchers in chemical biology typically employ more established and well-characterized linkers for creating biomolecule conjugates. nih.govresearchgate.net Further research would be necessary to validate the potential of this compound as a reliable building block in this field.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

While classical methods for the synthesis of substituted phenols exist, future research should prioritize the development of more efficient, selective, and environmentally benign routes to 2-(aminomethyl)-6-iodophenol.

One promising avenue lies in the application of transition-metal-catalyzed C-H activation and functionalization . Recent advances in catalysis have enabled the direct introduction of functional groups onto aromatic rings, bypassing the need for pre-functionalized starting materials. rsc.org Future studies could explore the late-stage C-H iodination of a suitable aminomethylphenol precursor or the direct aminomethylation of an iodinated phenol (B47542). For instance, ruthenium- or rhodium-catalyzed ortho-aminomethylation of phenols has been demonstrated and could be adapted for this purpose. rsc.orgorganic-chemistry.orgresearchgate.net

Furthermore, the principles of green chemistry should be integral to the development of new synthetic methodologies. This includes the use of greener solvents (such as water or bio-based solvents), lower reaction temperatures, and the reduction of waste. ijsrst.com Catalytic systems that utilize earth-abundant metals and operate under mild conditions are highly desirable. researchgate.net For example, copper-catalyzed aerobic oxyiodination of phenols in water presents a green alternative to traditional iodination methods. researchgate.net The development of a one-pot synthesis from readily available starting materials would significantly enhance the accessibility of this compound for further research.

The adoption of flow chemistry represents another significant opportunity for the sustainable synthesis of this compound. Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless scalability. acs.orgacs.orgmdpi.com Developing a continuous-flow process for the synthesis of this compound could lead to a more efficient and cost-effective production method, which is crucial for its potential large-scale applications. mdpi.com

Exploration of New Chemical Transformations and Derivatization Opportunities

The trifunctional nature of this compound provides a rich platform for a wide array of chemical transformations and derivatizations. Future research should systematically explore the reactivity of each functional group to generate a diverse library of novel compounds.

The iodine substituent is a key handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 6-position, including alkyl, aryl, and heteroaryl groups, thereby enabling the fine-tuning of the molecule's electronic and steric properties. The development of novel palladium or copper-catalyzed cross-coupling strategies tailored to this specific substrate could yield a plethora of new derivatives.

The aminomethyl group offers numerous possibilities for derivatization. It can be acylated, alkylated, or used in the formation of Schiff bases and heterocyclic rings. nih.gov For instance, reaction with various aldehydes could lead to the formation of a new class of ligands or biologically active compounds. The Mannich reaction, a classic method for producing aminomethylated phenols, could be reversed or modified to introduce different amino functionalities. nih.govnih.gov

The phenolic hydroxyl group can be readily alkylated, acylated, or used as a directing group for further aromatic substitutions. The interplay between the hydroxyl and aminomethyl groups could be exploited for the synthesis of benzoxazine-type structures, which have applications in polymer chemistry. The selective functionalization of the hydroxyl group in the presence of the amino group, or vice-versa, will be a key challenge and a fruitful area of investigation. Furthermore, the phenolic C-O bond itself can be a target for cleavage and functionalization, opening up pathways to even more diverse molecular architectures. researchgate.net

Advanced Spectroscopic and Imaging Applications of Derivatives

Derivatives of this compound hold considerable promise for the development of advanced spectroscopic tools and imaging agents. The heavy iodine atom makes this scaffold particularly interesting for applications in bioimaging.

Future research should focus on designing and synthesizing fluorescent probes based on the this compound core. uwec.edumdpi.com The introduction of fluorophores through derivatization of the amino or phenolic groups, or via cross-coupling at the iodo position, could lead to novel sensors for metal ions, anions, or biologically relevant molecules. nih.govresearchgate.netgoogle.com The inherent quenching ability of the iodine atom could be exploited in the design of "off-on" fluorescent probes, where a chemical reaction displaces the iodine and restores fluorescence.

The presence of a high-atomic-number element like iodine (Z=53) makes derivatives of this compound potential candidates for use as X-ray contrast agents , particularly for computed tomography (CT). radiopaedia.orguwaterloo.ca Current clinical contrast agents are iodinated small molecules. Future work could involve the incorporation of the this compound moiety into larger molecules, polymers, or nanoparticles to improve their pharmacokinetic properties and targeting capabilities. nih.gov For example, iodinated polyvinyl phenols have been explored as macromolecular CT contrast media. nih.gov

Computational Method Development for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future research should leverage these methods to build predictive models for this compound and its derivatives.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and reactivity of the parent compound and its derivatives. researchgate.netnlss.org.inacs.org Such studies can provide insights into the regioselectivity of chemical reactions, the stability of different conformers, and the nature of non-covalent interactions. nih.gov For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic transformations. usda.govusda.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or physical properties. nih.govnih.govfrontiersin.org By building a database of synthesized derivatives and their measured properties (e.g., fluorescence, binding affinity, material properties), machine learning algorithms could be trained to predict the properties of yet-to-be-synthesized compounds. youtube.com This predictive modeling approach would accelerate the discovery of new molecules with desired functionalities.

Expanded Applications in Material Science and Supramolecular Chemistry

The unique structural features of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies.

In polymer science , this compound could serve as a functional monomer. The phenolic hydroxyl and amino groups can participate in polymerization reactions to form, for example, phenolic resins or polybenzoxazines with tailored properties. The iodine atom could be used for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain.

In supramolecular chemistry , the ability of the phenolic hydroxyl and amino groups to participate in hydrogen bonding makes this compound an interesting candidate for the design of self-assembling systems. Furthermore, it can act as a ligand for the construction of metal-organic frameworks (MOFs) or other coordination polymers. The presence of three distinct functional groups offers the potential for creating complex and highly functional porous materials with applications in gas storage, catalysis, and sensing. The iodinated phenyl ring can also engage in halogen bonding, providing an additional tool for directing supramolecular assembly.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-(Aminomethyl)-6-iodophenol?

- The molecule (C₇H₈INO) contains an aromatic phenol ring substituted with an aminomethyl group (-CH₂NH₂) at position 2 and an iodine atom at position 5. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aromatic proton environments and substitution patterns .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (expected m/z: 263.95) and isotopic patterns (iodine has a distinct isotopic signature) .

- Elemental Analysis: To validate empirical composition (C, H, N, O, I ratios) .

Q. How can this compound be synthesized and purified for laboratory use?

- Synthesis Route:

Start with 2-aminophenol derivatives. Introduce iodine via electrophilic substitution using I₂/KIO₃ in acidic media .

Introduce the aminomethyl group via reductive amination (e.g., formaldehyde and hydrogenation catalysts like Pd/C) .

- Purification:

- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Confirm purity via HPLC (C18 column, UV detection at 280 nm) and melting point analysis .

Q. What safety protocols are critical when handling this compound?

- Hazards: Skin/eye irritation (GHS Category 2) and respiratory sensitization (GHS Category 3) .

- Protocols:

- Work in a fume hood with proper ventilation.

- Use nitrile gloves, lab coats, and safety goggles.

- Store waste in sealed containers labeled for halogenated organics and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for halogenated aminophenol derivatives?

- Challenge: Structural analogs (e.g., brominated or chlorinated derivatives) may exhibit overlapping NMR signals due to similar electronic environments .

- Resolution Strategies:

- Combine 2D NMR (COSY, HSQC) to differentiate coupling patterns.

- Use computational modeling (DFT calculations) to predict chemical shifts and validate assignments .

Q. What experimental design considerations are needed to mitigate decomposition of this compound under reaction conditions?

- Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (0–4°C).

- Use light-protected glassware and stabilize solutions with antioxidants (e.g., BHT) .

Q. How can this compound be utilized as an intermediate in heterocyclic synthesis?

- Applications:

- Serve as a precursor for iodinated Schiff bases (via condensation with aldehydes) .

- Participate in Ullmann coupling reactions to synthesize biaryl ethers or amines .

- Optimization:

- Screen palladium/copper catalysts for cross-coupling efficiency.

- Monitor reaction progress via TLC or GC-MS .

Q. What methodologies validate the stability of this compound in long-term storage?

- Stability Testing:

- Perform accelerated aging studies (40°C/75% RH for 6 months).

- Analyze degradation products via LC-MS and track iodine loss via ICP-OES .

- Storage Recommendations:

- Store in amber vials at –20°C under desiccant (silica gel) .

Q. How can mechanistic studies elucidate the role of iodine in reactivity?

- Approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.